molecular formula C8H15NO2 B1321348 4-(hydroxymethyl)-1-isopropylpyrrolidin-2-one CAS No. 59857-88-4

4-(hydroxymethyl)-1-isopropylpyrrolidin-2-one

Cat. No.: B1321348
CAS No.: 59857-88-4
M. Wt: 157.21 g/mol
InChI Key: HJRSONVKDMDDFC-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are a group of organic compounds characterized by a five-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-1-isopropylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropylpyrrolidin-2-one with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out under mild conditions, with the temperature maintained at around 50-60°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-(carboxymethyl)-1-isopropylpyrrolidin-2-one.

    Reduction: The compound can undergo reduction reactions to convert the carbonyl group to a hydroxyl group, forming 4-(hydroxymethyl)-1-isopropylpyrrolidin-2-ol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium halides (NaX) or alkyl halides (R-X) in the presence of a base.

Major Products

    Oxidation: 4-(Carboxymethyl)-1-isopropylpyrrolidin-2-one

    Reduction: 4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-ol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound may be used in studies related to enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)pyrrolidin-2-one: Lacks the isopropyl group, resulting in different chemical and biological properties.

    1-Isopropylpyrrolidin-2-one:

    4-(Carboxymethyl)-1-isopropylpyrrolidin-2-one: An oxidized derivative with different chemical behavior.

Uniqueness

4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one is unique due to the presence of both the hydroxymethyl and isopropyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Properties

IUPAC Name

4-(hydroxymethyl)-1-propan-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)9-4-7(5-10)3-8(9)11/h6-7,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRSONVKDMDDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612563
Record name 4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59857-88-4
Record name 4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

92.5 g (0.5 mol) of 4-carbomethoxy-1-isopropyl-pyrrolidone in 1.2 l of ethanol were hydrogenated in the presence of about 50 g of Raney-Nickel for 48 hours at 160° - 180° C under a hydrogen pressure of 200 atmospheres. Then it was determined with the aid of thin layer chromatography (CHCl3 /C2H5OH= 95:5) if the reduction was finished. Otherwise 20 g of Raney-Nickel were added again and hydrogenated for another 24 hours. In most of the tests hydrogenation had finished after this time.
Quantity
92.5 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One
Name
CHCl3 C2H5OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Three

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